Cas no 941294-50-4 (Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate)

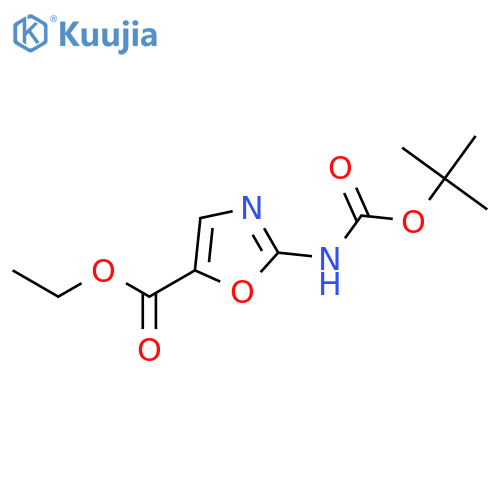

941294-50-4 structure

商品名:Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate

CAS番号:941294-50-4

MF:C11H16N2O5

メガワット:256.255143165588

MDL:MFCD09475909

CID:856307

PubChem ID:26369933

Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate

- Ethyl 2-((tert-butoxycarbonyl)-amino)oxazole-5-carboxylate

- Ethyl 2-(t-BOC-amino)oxazole-5-carboxylate

- Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate

- ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylate

- MFCD09475909

- DTXSID60650020

- 941294-50-4

- A859557

- AKOS015838186

- Ethyl2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate

- Ethyl 2-amino-1,3-oxazole-5-carboxylate, N-BOC protected

- ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylate;

- KKWALHUVCIYBSO-UHFFFAOYSA-N

- BS-24675

- ethyl 2-{[(tert-butoxy)carbonyl]amino}-1,3-oxazole-5-carboxylate

- SCHEMBL12491653

- Ethyl 2-(Boc-amino)oxazole-5-carboxylate

-

- MDL: MFCD09475909

- インチ: InChI=1S/C11H16N2O5/c1-5-16-8(14)7-6-12-9(17-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15)

- InChIKey: KKWALHUVCIYBSO-UHFFFAOYSA-N

- ほほえんだ: CCOC(C1=CN=C(O1)NC(OC(C)(C)C)=O)=O

計算された属性

- せいみつぶんしりょう: 256.10600

- どういたいしつりょう: 256.10592162g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 7

- 複雑さ: 313

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: NA

- PSA: 90.66000

- LogP: 2.27130

Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR11529-1g |

Ethyl 2-amino-1,3-oxazole-5-carboxylate, N-BOC protected |

941294-50-4 | 98% | 1g |

£170.00 | 2025-02-19 | |

| TRC | E931963-500mg |

Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate |

941294-50-4 | 500mg |

$184.00 | 2023-05-18 | ||

| TRC | E931963-250mg |

Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate |

941294-50-4 | 250mg |

$121.00 | 2023-05-18 | ||

| TRC | E931963-1g |

Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate |

941294-50-4 | 1g |

$259.00 | 2023-05-18 | ||

| Chemenu | CM191243-5g |

Ethyl 2-((tert-butoxycarbonyl)-amino)oxazole-5-carboxylate |

941294-50-4 | 95% | 5g |

$380 | 2024-07-19 | |

| abcr | AB236723-1g |

Ethyl 2-amino-1,3-oxazole-5-carboxylate, N-BOC protected, 98%; . |

941294-50-4 | 98% | 1g |

€195.00 | 2024-06-12 | |

| 1PlusChem | 1P0067VA-1g |

Ethyl 2-(t-BOC-amino)oxazole-5-carboxylate |

941294-50-4 | 95% | 1g |

$153.00 | 2024-04-19 | |

| Ambeed | A641432-5g |

Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate |

941294-50-4 | 98% | 5g |

$317.0 | 2024-04-16 | |

| A2B Chem LLC | AC89334-1g |

Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate |

941294-50-4 | 98% | 1g |

$108.00 | 2024-07-18 | |

| Chemenu | CM191243-1g |

Ethyl 2-((tert-butoxycarbonyl)-amino)oxazole-5-carboxylate |

941294-50-4 | 95% | 1g |

$*** | 2023-05-29 |

Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate 関連文献

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

941294-50-4 (Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate) 関連製品

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:941294-50-4)Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate

清らかである:99%

はかる:5g

価格 ($):285.0